molecular formula C27H28ClF3N4O7S B11668150 Diethyl 5-({[3-chloro-5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-3-methylthiophene-2,4-dicarboxylate

Diethyl 5-({[3-chloro-5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-3-methylthiophene-2,4-dicarboxylate

Cat. No.: B11668150
M. Wt: 645.0 g/mol
InChI Key: PAFZQTBMMFUQNN-UHFFFAOYSA-N
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Description

Diethyl 5-({[3-chloro-5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-3-methylthiophene-2,4-dicarboxylate is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

The synthesis of Diethyl 5-({[3-chloro-5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-3-methylthiophene-2,4-dicarboxylate involves multiple steps, each requiring specific reaction conditions. The synthetic route typically starts with the preparation of the pyrazolo[1,5-a]pyrimidine core, followed by the introduction of the chloro, dimethoxyphenyl, and trifluoromethyl groups. The final steps involve the formation of the thiophene ring and the esterification to yield the diethyl ester.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The presence of methoxy groups makes it susceptible to oxidation reactions.

    Reduction: The compound can be reduced under specific conditions to modify its functional groups.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Diethyl 5-({[3-chloro-5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-3-methylthiophene-2,4-dicarboxylate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis.

    Biology: Studied for its potential biological activities.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The presence of multiple functional groups allows it to engage in various interactions, potentially affecting biological systems. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Compared to other similar compounds, Diethyl 5-({[3-chloro-5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-3-methylthiophene-2,4-dicarboxylate stands out due to its unique combination of functional groups Similar compounds include other pyrazolo[1,5-a]pyrimidine derivatives and thiophene-based esters

Properties

Molecular Formula

C27H28ClF3N4O7S

Molecular Weight

645.0 g/mol

IUPAC Name

diethyl 5-[[3-chloro-5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carbonyl]amino]-3-methylthiophene-2,4-dicarboxylate

InChI

InChI=1S/C27H28ClF3N4O7S/c1-6-41-25(37)18-12(3)21(26(38)42-7-2)43-24(18)33-23(36)20-19(28)22-32-14(11-17(27(29,30)31)35(22)34-20)13-8-9-15(39-4)16(10-13)40-5/h8-10,14,17,32H,6-7,11H2,1-5H3,(H,33,36)

InChI Key

PAFZQTBMMFUQNN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)C2=NN3C(CC(NC3=C2Cl)C4=CC(=C(C=C4)OC)OC)C(F)(F)F

Origin of Product

United States

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